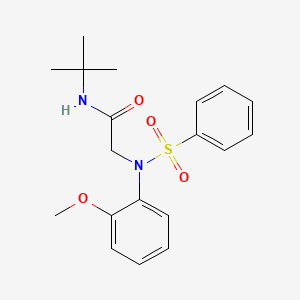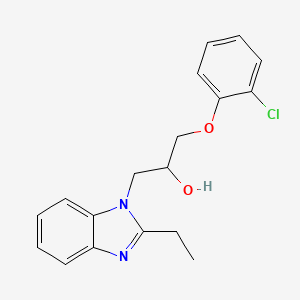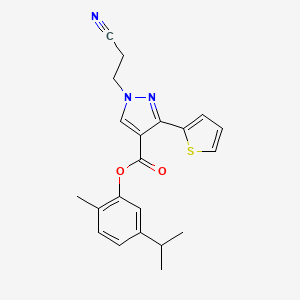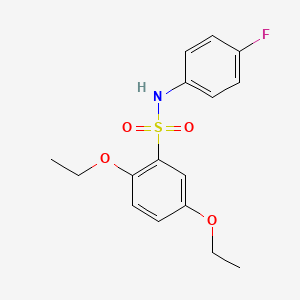
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits in various neurological and psychiatric disorders.
作用機序
The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is based on its ability to inhibit GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to increased inhibitory tone and reduced neuronal excitability, which may underlie the therapeutic effects of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to increase GABA levels in the brain, as well as to increase GABAergic neurotransmission. This, in turn, leads to increased inhibitory tone and reduced neuronal excitability. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have no significant effects on other neurotransmitter systems, such as dopamine and serotonin, suggesting a high degree of selectivity for GABA-AT inhibition.
実験室実験の利点と制限
One of the main advantages of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide for lab experiments is its high selectivity for GABA-AT inhibition, which allows for the investigation of the specific role of GABAergic neurotransmission in various neurological and psychiatric disorders. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which allows for sustained GABA-AT inhibition and potential therapeutic benefits. However, one of the limitations of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is its relatively low solubility, which may complicate its use in certain experimental settings.
将来の方向性
There are several potential future directions for the investigation of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One direction is the further exploration of its therapeutic potential in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. Another direction is the investigation of its potential use in combination with other drugs, such as antiepileptic drugs or antidepressants, to enhance their therapeutic effects. Moreover, the development of novel GABA-AT inhibitors with improved pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of this class of drugs. Finally, the investigation of the molecular mechanisms underlying the effects of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide on GABAergic neurotransmission may provide insights into the pathophysiology of various neurological and psychiatric disorders and lead to the development of novel therapeutic targets.
合成法
The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide involves a multi-step process, starting from commercially available starting materials. The key intermediate is 1-cyclopentyl-3-(1-methylcyclopropyl)urea, which is obtained by reacting cyclopentyl isocyanate with 1-methylcyclopropylamine. This intermediate is then coupled with 5-bromo-1H-pyrazole-3-carboxylic acid to yield N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated the efficacy of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in reducing seizure activity and increasing seizure threshold in animal models of epilepsy. In addition, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety and to have antidepressant-like effects in animal models of depression. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been investigated for its potential use in the treatment of addiction, particularly cocaine addiction, as it has been shown to reduce cocaine self-administration and cocaine-seeking behavior in animal models.
特性
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(9-10-15)8-6-14(19)17-13-7-11-16-18(13)12-4-2-3-5-12/h7,11-12H,2-6,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUVHYNFZQTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)NC2=CC=NN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)

![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)






![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)